6-Morpholino-6-oxohexanoic acid chemical structure and properties
6-Morpholino-6-oxohexanoic acid chemical structure and properties
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
6-Morpholino-6-oxohexanoic acid (CAS: 1862-17-5), also known as adipic acid mono-morpholide, is a critical bifunctional building block in drug discovery. Characterized by a carboxylic acid terminus and a morpholine amide terminus separated by a four-carbon aliphatic chain, it serves as a versatile linker and pharmacophore precursor. This guide analyzes its utility in Matrix Metalloproteinase (MMP) inhibitor design, solubility modulation in PROTACs, and bioconjugation protocols.
Chemical Identity & Structural Analysis
The nomenclature of this compound often leads to confusion with adipate semialdehyde. It is crucial to distinguish the amide functionality from the aldehyde.
Table 1: Chemical Identification Data
| Property | Specification |
| IUPAC Name | 6-(Morpholin-4-yl)-6-oxohexanoic acid |
| Common Synonyms | Adipic acid mono-morpholide; 4-Carboxy-1-morpholinobutanone (erroneous but seen); 6-Morpholino-6-oxocaproic acid |
| CAS Number | 1862-17-5 |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| SMILES | O=C(O)CCCCC(=O)N1CCOCC1 |
| InChI Key | Purity-dependent; typically >97% by HPLC |
Structural Logic & Pharmacophore Potential
The molecule possesses two distinct electronic zones:
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The Polar Head (Carboxylic Acid): A donor/acceptor for hydrogen bonding (pKa ~4.4), reactive toward amines (amide coupling) or hydroxylamines (hydroxamic acid formation).
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The Solubilizing Tail (Morpholine Amide): The morpholine ring is a "privileged structure" in medicinal chemistry. It lowers logP compared to phenyl rings, improves metabolic stability against oxidative metabolism, and acts as a hydrogen bond acceptor, often improving the oral bioavailability of the parent drug.
Physicochemical Properties
Understanding the physical behavior of 6-Morpholino-6-oxohexanoic acid is essential for assay development and formulation.
Table 2: Physicochemical Profile
| Parameter | Value / Behavior | Relevance to Drug Dev |
| pKa (Acidic) | 4.43 ± 0.10 (Predicted) | Ionized at physiological pH (7.4), aiding solubility. |
| LogP | 0.25 (Predicted) | Amphiphilic nature; suitable for crossing membranes without being overly lipophilic. |
| Polar Surface Area (PSA) | 66.8 Ų | Well within Veber's rules (<140 Ų) for oral bioavailability. |
| Solubility | High in DMSO, MeOH, DCM. Moderate in Water. | Excellent handle for dissolving hydrophobic payloads. |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Favorable profile for receptor binding interactions. |
Synthesis & Purification Protocols
While statistical condensation of adipic acid with morpholine yields a mixture of mono- and di-amides, the Adipic Anhydride Route is the authoritative method for high-yield, high-purity synthesis. This method leverages the ring-opening kinetics of the anhydride.
Mechanism of Action
The nucleophilic nitrogen of morpholine attacks the carbonyl carbon of the cyclic adipic anhydride. This ring-opening event generates the amide bond and releases the free carboxylic acid simultaneously, preventing the formation of the di-amide by-product under controlled conditions.
Figure 1: Ring-opening synthesis pathway ensuring mono-functionalization.
Standard Operating Procedure (SOP)
Reagents:
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Adipic Anhydride (1.0 eq)
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Morpholine (0.95 eq) — Slight deficit prevents di-amide formation.
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Solvent: Anhydrous THF or Dichloromethane (DCM).
Protocol:
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Preparation: Dissolve Adipic Anhydride (10 mmol) in anhydrous THF (20 mL) under N₂ atmosphere. Cool to 0°C.
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Addition: Add Morpholine (9.5 mmol) dissolved in THF (5 mL) dropwise over 30 minutes. Note: Exothermic reaction; temperature control is critical to maintain selectivity.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.
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Workup (Self-Validating Step):
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Evaporate solvent.
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Dissolve residue in 5% NaHCO₃ (aq). The product (acid) dissolves; unreacted anhydride/di-amide (neutral) remains organic or hydrolyzes.
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Wash aqueous layer with Ethyl Acetate (removes non-acidic impurities).
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Acidify aqueous layer to pH 2 with 1M HCl.
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Extract with Ethyl Acetate (3x).
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Dry (MgSO₄) and concentrate.
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Yield: Typically 85-92% as a white solid/viscous oil.
Applications in Drug Discovery
A. Matrix Metalloproteinase (MMP) Inhibition
This molecule is a direct precursor to hydroxamic acid-based MMP inhibitors. The carboxylic acid is converted to a hydroxamate (-CONHOH), which chelates the catalytic Zinc (Zn²⁺) ion in the MMP active site. The morpholine group sits in the S1' or S2' pocket, providing hydrophobic contacts and solubility.
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Reaction: Product + NH₂OH·HCl + Coupling Agent (EDC) → Hydroxamate Derivative.
B. Linker Chemistry (PROTACs & ADCs)
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability.
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Chain Length: The 6-carbon chain (approx 7-9 Å) provides a medium-length spacer.
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Solubility Cap: If the E3 ligase ligand is highly lipophilic (e.g., Thalidomide), attaching this moiety can improve the overall physiochemical properties of the PROTAC.
Figure 2: Divergent synthetic utility in inhibitor design and conjugation.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.0 (s, 1H, -COOH ) — Disappears on D₂O shake.
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δ 3.55-3.40 (m, 8H, Morpholine ring protons).
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δ 2.25 (t, 2H, -CH ₂-CON-).
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δ 2.18 (t, 2H, -CH ₂-COOH).
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δ 1.48 (m, 4H, internal -CH ₂-CH ₂- chain).
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Mass Spectrometry (ESI):
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Positive Mode: [M+H]⁺ = 216.1 m/z.
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Negative Mode: [M-H]⁻ = 214.1 m/z.
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References
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Wu, R. P., et al. (2007).[1] "Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery."[1][2] Nucleic Acids Research, 35(15), 5182–5191. (Demonstrates the utility of aminohexanoic acid linkers in morpholino delivery). Retrieved from [Link]
- U.S. Patent 5,286,879. (1994). Process for the preparation of mono-condensation derivatives of adipic acid. (Describes the anhydride ring-opening methodology).
Sources
- 1. Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
